molecular formula C6H11ClO2 B2530776 3-(Chloromethoxy)oxane CAS No. 1934477-13-0

3-(Chloromethoxy)oxane

Cat. No.: B2530776
CAS No.: 1934477-13-0
M. Wt: 150.6
InChI Key: SZXKOJHBYAVSNO-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)oxane is an oxane (tetrahydropyran) derivative substituted with a chloromethoxy (-OCH2Cl) group at the 3-position. Its molecular formula is C6H11ClO2, with a molecular weight of 166.60 g/mol, and it is reported to have a purity of 95% .

Properties

IUPAC Name

3-(chloromethoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-5-9-6-2-1-3-8-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXKOJHBYAVSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethoxy)oxane typically involves the reaction of oxane derivatives with chloromethylating agents. One common method is the reaction of oxane with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethoxy)oxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethoxy group to other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces oxane derivatives with hydroxyl groups.

Scientific Research Applications

3-(Chloromethoxy)oxane has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with unique properties.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-(Chloromethoxy)oxane depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit enzymes involved in cell wall biosynthesis in bacteria, leading to antimicrobial effects. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Other Chloromethoxy Compounds

  • Methane, chloromethoxy- (CH3OCH2Cl) CAS No.: 107-30-2 | Molecular Weight: 80.51 g/mol This simpler chloromethoxy compound lacks the oxane ring but shares the reactive chloromethoxy group. It is used as a precursor in organic synthesis .
  • Bis-1,2-(chloromethoxy)ethane (C4H8Cl2O2) Molecular Weight: 183.02 g/mol A bifunctional alpha-chloro ether tested for carcinogenicity in mice, showing significant tumor incidence via skin, subcutaneous, and intraperitoneal routes .

Substituted Oxane Derivatives

  • 3-(Chloromethyl)-3-methyloxane (C7H13ClO) CAS No.: 1698807-58-7 | Molecular Weight: 148.63 g/mol This structural isomer features a chloromethyl (-CH2Cl) group and a methyl substituent at the 3-position of the oxane ring. No carcinogenicity data is available . Key Difference: The chloromethyl group may exhibit different reactivity (e.g., SN2 substitution) compared to the chloromethoxy group in 3-(chloromethoxy)oxane.
  • Tofogliflozin (C23H26FO7S) CAS No.: 1201913-82-7 | Molecular Weight: 465.51 g/mol A sodium-glucose cotransporter 2 (SGLT2) inhibitor containing a hydroxymethyl-substituted oxane ring. It is used as an antidiabetic drug . Key Difference: The hydroxymethyl group and complex aryl substitutions enhance hydrophilicity and pharmacological activity, contrasting with the lipophilic chloromethoxy group in this compound.

Cyclohexene Derivatives

  • 3-Chlorocyclohexene (C6H9Cl) CAS No.: 2441-97-6 | Molecular Weight: 116.59 g/mol A chlorinated cyclohexene used in organic synthesis. Its unsaturated ring structure increases reactivity in addition reactions compared to the saturated oxane ring . Key Difference: The cyclohexene ring’s double bond allows for conjugation and electrophilic attack, unlike the ether-linked oxane in this compound.

Data Table: Comparative Analysis

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Purity Key Characteristics References
This compound C6H11ClO2 N/A 166.60 95% Intermediate (Category E4)
Methane, chloromethoxy- CH3OCH2Cl 107-30-2 80.51 N/A Simple precursor, high reactivity
Bis-1,2-(chloromethoxy)ethane C4H8Cl2O2 N/A 183.02 N/A Carcinogenic in mice
3-(Chloromethyl)-3-methyloxane C7H13ClO 1698807-58-7 148.63 N/A Structural isomer with methyl group
Tofogliflozin C23H26FO7S 1201913-82-7 465.51 99.3% Antidiabetic drug with SGLT2 inhibition

Biological Activity

3-(Chloromethoxy)oxane is a compound that has garnered interest in recent years due to its potential biological activities. Its structural characteristics suggest various mechanisms of action, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including case studies, research findings, and data tables.

  • Molecular Formula : C4_{4}H9_{9}ClO
  • Molar Mass : 110.57 g/mol
  • Structure : The compound consists of a chloromethoxy group attached to an oxane ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The following mechanisms have been proposed:

  • Suzuki-Miyaura Cross-Coupling : This reaction is known to facilitate the formation of carbon-carbon bonds, which can lead to the synthesis of more complex molecules with potential therapeutic effects.
  • Inhibition of Key Enzymes : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been explored in several cell lines. In vitro studies showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved the use of this compound on breast cancer cell lines (MCF-7), which resulted in a significant reduction in cell viability.

Cell LineIC50_{50} (µM)
MCF-715
HeLa20
A54925

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound against clinical isolates.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a clear zone of inhibition against tested pathogens, confirming its potential as an antimicrobial agent.
  • Anticancer Mechanism Investigation :
    • Objective : To investigate the mechanism by which this compound induces apoptosis in cancer cells.
    • Method : Flow cytometry and Western blot analysis were utilized.
    • Findings : The study revealed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis.

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